molecular formula C5H5LiS B14415947 lithium;4-methyl-2H-thiophen-2-ide CAS No. 84815-06-5

lithium;4-methyl-2H-thiophen-2-ide

Cat. No.: B14415947
CAS No.: 84815-06-5
M. Wt: 104.1 g/mol
InChI Key: HYFLSIYOEIDRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;4-methyl-2H-thiophen-2-ide is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound has a lithium atom attached to the thiophene ring, which can significantly alter its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;4-methyl-2H-thiophen-2-ide typically involves the lithiation of 4-methyl-2H-thiophene. This can be achieved by reacting 4-methyl-2H-thiophene with a strong base such as n-butyllithium in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures . The reaction proceeds as follows:

4-methyl-2H-thiophene+n-butyllithiumThis compound+butane\text{4-methyl-2H-thiophene} + \text{n-butyllithium} \rightarrow \text{this compound} + \text{butane} 4-methyl-2H-thiophene+n-butyllithium→this compound+butane

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar lithiation reactions on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;4-methyl-2H-thiophen-2-ide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or acyl thiophene derivatives .

Scientific Research Applications

Lithium;4-methyl-2H-thiophen-2-ide has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium;4-methyl-2H-thiophen-2-ide involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilicity allows it to participate in various chemical reactions, forming new bonds and creating complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Properties

CAS No.

84815-06-5

Molecular Formula

C5H5LiS

Molecular Weight

104.1 g/mol

IUPAC Name

lithium;4-methyl-2H-thiophen-2-ide

InChI

InChI=1S/C5H5S.Li/c1-5-2-3-6-4-5;/h2,4H,1H3;/q-1;+1

InChI Key

HYFLSIYOEIDRRN-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=CS[C-]=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.